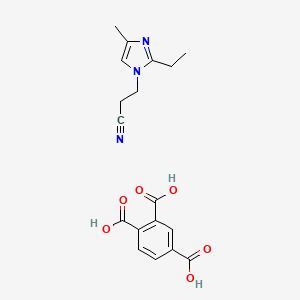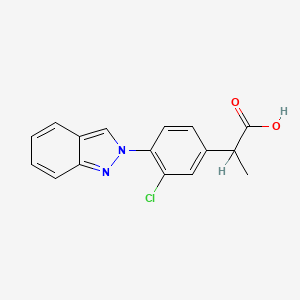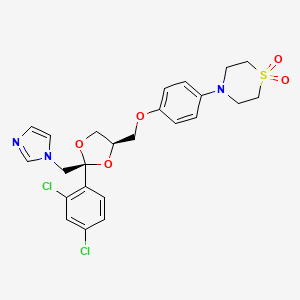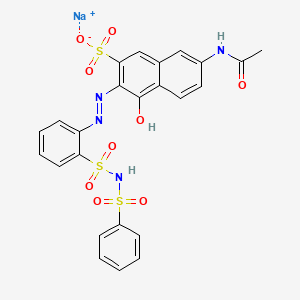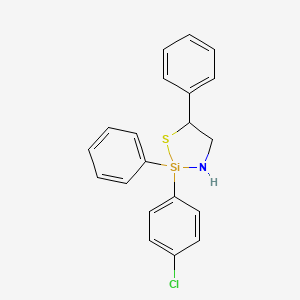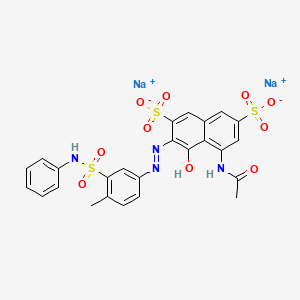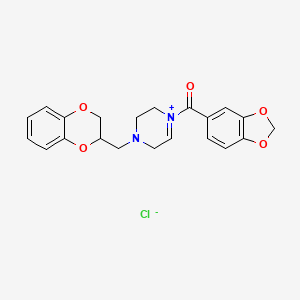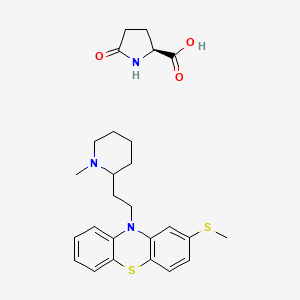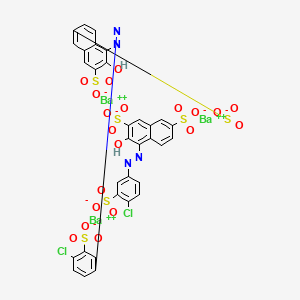
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including inks, dyes, and coatings. The compound’s structure features azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulphonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then complexed with tribarium ions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Breakdown products of the azo groups.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the sulphonate groups.
Scientific Research Applications
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a standard in spectrophotometric analysis due to its strong absorbance in the visible region.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in inks, dyes, and coatings due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets and pathways involved include:
Absorption of Light: The azo groups absorb light in the visible region, leading to the compound’s intense coloration.
Complex Formation: The compound can form stable complexes with various metal ions, which can be utilized in different applications.
Comparison with Similar Compounds
Similar Compounds
Calcium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Similar in structure but uses calcium instead of tribarium.
Strontium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Uses strontium instead of tribarium.
Uniqueness
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is unique due to its specific metal ion (tribarium) which imparts distinct properties such as enhanced stability and specific color characteristics compared to its calcium and strontium counterparts .
Properties
CAS No. |
94109-21-4 |
|---|---|
Molecular Formula |
C32H16Ba3Cl2N4O20S6 |
Molecular Weight |
1451.8 g/mol |
IUPAC Name |
barium(2+);4-[(4-chloro-3-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C16H11ClN2O10S3.3Ba/c2*17-12-4-1-9(7-13(12)31(24,25)26)18-19-15-11-3-2-10(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;;;/h2*1-7,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;;3*+2/p-6 |
InChI Key |
MVNYNYMEDUJMFW-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


